8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
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Overview
Description
8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride is a useful research compound. Its molecular formula is C13H19ClN2 and its molecular weight is 238.75 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride (BDDO) is a bicyclic compound notable for its unique structure and potential biological activities. This compound belongs to the class of tropane alkaloids, which are recognized for their diverse pharmacological properties. The focus of this article is to explore the biological activity of BDDO, including its synthesis, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : (1R,5S)-8-benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- Molecular Formula : C₁₃H₁₉Cl₂N₂
- Molecular Weight : Approximately 275.22 g/mol
- Appearance : White solid
- Solubility : Soluble in various organic solvents
Synthesis
The synthesis of BDDO typically involves a multi-step process that enhances yield and efficiency. Key steps include:
- Formation of the bicyclic scaffold through enantioselective construction.
- Introduction of the benzyl group to enhance lipophilicity and biological activity.
- Dihydrochloride salt formation for improved stability and solubility.
Biological Activity
Research has indicated that BDDO exhibits several promising biological activities:
Anti-inflammatory Properties
Studies have shown that derivatives of BDDO possess anti-inflammatory effects, making them potential candidates for treating inflammatory diseases. For instance:
- Variants such as 8-acyl-3-methyl and 3-acyl-8-methyl forms have been synthesized and tested against inflammation-related pathways.
Interaction studies reveal insights into BDDO's binding affinities with various biological targets:
- BDDO may interact with neurotransmitter receptors, influencing signaling pathways related to pain and inflammation.
- The presence of the benzyl group is thought to enhance its interaction with lipid membranes, potentially increasing bioavailability.
Case Studies
Several studies have documented the effects of BDDO and its derivatives:
-
Study on Inflammatory Response :
- Objective : Evaluate the anti-inflammatory potential of BDDO derivatives.
- Methodology : In vitro assays measuring cytokine release in response to inflammatory stimuli.
- Results : Certain derivatives showed a significant reduction in pro-inflammatory cytokines compared to controls.
-
Neuropharmacological Assessment :
- Objective : Investigate the effects on neurotransmitter systems.
- Methodology : Binding affinity assays on acetylcholinesterase (AChE) and monoamine oxidase (MAO) enzymes.
- Results : Some derivatives demonstrated inhibition of AChE with IC50 values in the low micromolar range, suggesting potential use in neurodegenerative disorders.
Comparative Analysis
The following table summarizes key compounds related to BDDO and their biological activities:
Compound Name | CAS Number | Key Features | Biological Activity |
---|---|---|---|
3,8-Diazabicyclo[3.2.1]octane | 280-57-9 | Lacks benzyl group; building block | Limited activity |
8-Methyl-3,8-diazabicyclo[3.2.1]octane | 93428-56-9 | Methyl substitution | Moderate anti-inflammatory effects |
8-Acetyl-3,8-diazabicyclo[3.2.1]octane | Not available | Acetyl group enhances solubility | Potential neuroprotective properties |
Properties
CAS No. |
93428-55-8 |
---|---|
Molecular Formula |
C13H19ClN2 |
Molecular Weight |
238.75 g/mol |
IUPAC Name |
8-benzyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12;/h1-5,12-14H,6-10H2;1H |
InChI Key |
JNKMBGCWOGVWLC-UHFFFAOYSA-N |
SMILES |
C1CC2CNCC1N2CC3=CC=CC=C3.Cl.Cl |
Canonical SMILES |
C1CC2CNCC1N2CC3=CC=CC=C3.Cl |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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